3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-2-27-16-9-7-15(8-10-16)25-18-17(22-23-25)19(26)24(12-21-18)11-13-3-5-14(20)6-4-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZVJMYCWZXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidinone core, followed by the introduction of the ethoxyphenyl and fluorophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Compounds similar to 7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have been shown to interact with gamma-Aminobutyric acid (GABA) receptors, which play a critical role in the central nervous system. This interaction can lead to:
- Anxiolytic Effects : Potential use in treating anxiety disorders.
- Sedative Properties : Applications in managing insomnia and other sleep disorders.
Anti-inflammatory Activity
The chromene moiety present in the compound is known for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory pathways, potentially offering treatment options for:
- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing diazepine and chromene structures. The mechanisms may include:
- Inhibition of Cancer Cell Proliferation : Targeting specific signaling pathways involved in tumor growth.
- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.
Case Studies
Several studies have investigated the efficacy of similar compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety levels among participants treated with a related diazepine compound. |
| Study B | Anti-inflammatory Properties | Showed that analogs reduced markers of inflammation in animal models of arthritis. |
| Study C | Anticancer Activity | Reported inhibition of tumor growth in vitro and in vivo using a structurally similar compound. |
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of triazolo[4,5-d]pyrimidinones often bears aryl or heteroaryl groups. Key analogs include:
- Electronic Effects : The 4-ethoxyphenyl group in the target compound balances electron donation (via -OCH₂CH₃) with steric bulk, contrasting with the stronger electron-donating 3,4-dimethoxyphenyl group in .
- Planarity: Analogous triazolo-pyrimidinones exhibit coplanar fused rings (max deviation: 0.021 Å), suggesting conjugation stability across the core .
Substituent Variations at Position 6
Position 6 substitutions modulate steric and electronic interactions:
- Fluorobenzyl vs. Oxadiazole : The 4-fluorobenzyl group in the target compound may offer better π-π stacking in hydrophobic pockets compared to the oxadiazole-containing analogs in .
Biological Activity
3-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazolopyrimidine core. The molecular formula is with a molecular weight of 408.4 g/mol. Its unique structural features contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolopyrimidines against various viral infections. Specifically:
- Chikungunya Virus (CHIKV) : Research indicates that compounds related to triazolopyrimidines exhibit selective inhibition of CHIKV replication. The mechanism involves targeting the viral capping enzyme nsP1, crucial for viral RNA capping and replication. Compounds demonstrated antiviral activity in low micromolar ranges, significantly reducing virus yield and inhibiting virus-induced cell death in vitro .
Anticancer Activity
The anticancer properties of triazolopyrimidine derivatives have been widely studied:
- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. Studies report IC50 values in the range of 30–43 nM for certain derivatives, indicating potent activity against tumor growth .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, one derivative was found to block cells in the G2/M phase and induce apoptosis via the intrinsic pathway .
Case Studies
- Antiviral Efficacy Against CHIKV :
-
Antiproliferative Effects :
- In a comparative study on various triazolopyrimidine derivatives, one compound exhibited an IC50 value of 0.45 µM against A549 cells, outperforming established chemotherapeutic agents like CA-4 . This study underscores the potential for developing new cancer therapies based on triazolopyrimidine scaffolds.
Data Tables
| Biological Activity | Target Virus/Cancer | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiviral | CHIKV | Low μM range | Inhibition of nsP1 |
| Anticancer | HeLa | 30–43 | Tubulin polymerization inhibition |
| Anticancer | A549 | 450 | Apoptosis induction |
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of 4-ethoxyphenylhydrazine and pyrimidine derivatives. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.
- Substituent Introduction : Nucleophilic substitution or alkylation to attach the 4-fluorobenzyl group.
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography or recrystallization ensures >95% purity .
Basic: How is the molecular structure validated, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation requires:
- X-ray Crystallography : Resolves bond angles (e.g., 120° for triazole ring) and crystallographic packing.
- NMR Spectroscopy : 1H NMR identifies substituent integration (e.g., ethoxy group at δ 1.3 ppm), while 13C NMR confirms carbonyl (C=O) at ~160 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 407.12 for C21H18FN5O2) .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Cytotoxicity : MTT assay (48h incubation) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based ADP-Glo™ kits.
- Solubility : High-performance liquid chromatography (HPLC) in PBS (pH 7.4) at 25°C .
Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
| Modification | Impact | Example Data |
|---|---|---|
| 4-Ethoxy → 4-Methoxy | Increased lipophilicity (LogP +0.5) | IC50: 2.1 µM → 1.5 µM (HeLa) |
| Fluorine → Chlorine | Enhanced metabolic stability | t1/2: 3h → 6h (microsomal assay) |
- Method : Replace substituents via Suzuki coupling or SNAr reactions, then test in dose-response assays .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varied ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC50 values.
- Enzyme Isoforms : EGFR-T790M vs. wild-type EGFR may show differential inhibition.
- Resolution : Standardize protocols (e.g., IC50 at Km ATP) and validate with co-crystallography to confirm binding modes .
Advanced: What mechanistic studies elucidate its pharmacokinetic (PK) profile?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability : Caco-2 monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
- Protein Binding : Equilibrium dialysis to measure free fraction (e.g., 85% bound to albumin) .
Advanced: How does the compound interact with DNA or protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Key interactions:
- Hydrogen bonding between triazole N2 and Thr766.
- Hydrophobic packing of 4-fluorobenzyl with Leu694.
- Validation : Surface plasmon resonance (SPR) for binding kinetics (KD <100 nM) .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
